Product packaging for Amyloid P Component (33-38) amide(Cat. No.:CAS No. 180387-76-2)

Amyloid P Component (33-38) amide

Cat. No.: B573776
CAS No.: 180387-76-2
M. Wt: 784.978
InChI Key: CZLZRFOGBRFCLO-CSJNAZMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid P Component (33-38) amide is a synthetic hexapeptide with the sequence Phe-Thr-Leu-Cys-Phe-Arg-NH2 and a molecular weight of 784.98 . This specific fragment is a key research tool as it retains 83% of the cell attachment activity of the larger dodecapeptide fragment (27-38), facilitating the study of cellular adhesion mechanisms in vitro . The peptide is derived from the Serum Amyloid P component (SAP), a normal plasma glycoprotein belonging to the pentraxin family that is universally present in amyloid deposits . SAP is a significant subject of study in neuroscience and immunology due to its role in stabilizing amyloid fibrils in conditions like Alzheimer's disease and its function as a regulator of the innate immune response . Researchers utilize this defined fragment to investigate these pathways without the complexity of the full protein. The product is supplied as a lyophilized powder with a purity of >95% and should be stored at or below -20°C . This product is provided FOR RESEARCH USE ONLY. It is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE and is not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56N10O7S B573776 Amyloid P Component (33-38) amide CAS No. 180387-76-2

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLZRFOGBRFCLO-CSJNAZMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Methodologies for Investigating Amyloid P Component 33 38 Amide

Synthesis and Purification Strategies for Research-Grade Peptide

The generation of a high-purity peptide is the cornerstone of reliable and reproducible research. For a small fragment like Amyloid P Component (33-38) amide, specific chemical synthesis and purification strategies are employed to ensure the production of research-grade material.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. nih.govspringernature.comrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. rsc.orgpeptide.com The most common approach for SPPS is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains. nih.govspringernature.comrsc.org

The synthesis process involves a series of repeated cycles, including:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.compeptide.com

Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). peptide.com More advanced aminium-based coupling reagents like HBTU, HATU, and HCTU are also widely used for their efficiency. peptide.com The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cyclical process is repeated until the desired peptide sequence is assembled. For the synthesis of an amide like this compound, a specific resin that yields a C-terminal amide upon cleavage, such as the Rink Amide resin, is used. peptide.com Challenges in SPPS, particularly for hydrophobic or aggregation-prone sequences, can arise and are often referred to as "difficult sequences". researchgate.net Strategies to overcome these challenges include using elevated temperatures, stronger acylating reagents, or specialized solvents. researchgate.net

Chromatographic Purification Methods for High Purity

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target peptide along with truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification step is essential to obtain a highly pure sample for research. High-performance liquid chromatography (HPLC) is the predominant technique for the purification of synthetic peptides. nih.govnih.gov

For amyloidogenic peptides, which have a propensity to aggregate, specialized HPLC protocols are often necessary. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of purification. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

Key considerations for the purification of amyloid peptides include:

Stationary Phase: C4, C8, or C18 silica-based columns are traditionally used. nih.gov However, for highly hydrophobic peptides, polymer-based stationary phases like poly(styrene/divinylbenzene) can offer better resolution. nih.gov

Mobile Phase: A gradient of an organic solvent, typically acetonitrile, in water is used to elute the peptides. nih.gov The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is common. However, for peptides that aggregate under acidic conditions, using a high pH mobile phase, such as one containing ammonium (B1175870) hydroxide, can improve peak shape and resolution. nih.govbiotage.com

Solubilization of Crude Peptide: Due to their tendency to aggregate, solubilizing the crude peptide prior to injection is critical. nih.gov Solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often used to dissolve the crude peptide. nih.govbiotage.comnih.gov Basic aqueous solutions, such as 0.1% ammonium hydroxide, can also be effective. nih.gov

The purity of the collected fractions is typically assessed by analytical HPLC and mass spectrometry. nih.gov Fractions with the desired purity (often >95%) are then pooled and lyophilized to obtain the final, research-grade peptide powder.

Biophysical and Spectroscopic Characterization

Once a pure sample of this compound is obtained, various biophysical and spectroscopic techniques are employed to study its structure and aggregation behavior. These methods provide insights into the peptide's conformation, secondary structure, and the kinetics of its self-assembly.

Application of Infrared Spectroscopy for Secondary Structure Analysis (e.g., Amide I band)

Infrared (IR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of proteins and peptides. nih.govacs.org The amide I band, which arises primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. nih.govacs.orgimrpress.com

Different secondary structures give rise to characteristic amide I absorption frequencies:

α-helices: Typically absorb in the range of 1650-1658 cm⁻¹.

β-sheets: Exhibit a strong absorption band between 1615 and 1643 cm⁻¹. rsc.org Amyloid fibrils, which are rich in β-sheets, often show a prominent peak around 1620-1630 cm⁻¹. nih.govacs.org

Random coils and turns: Absorb in the range of 1640-1660 cm⁻¹. biorxiv.org

By monitoring the changes in the amide I band, researchers can follow the conformational changes of this compound, for instance, during aggregation from a disordered state to a β-sheet-rich structure. rsc.org Fourier-transform infrared (FTIR) spectroscopy is the most common implementation of this technique, and it can be used on a wide range of samples, including heterogeneous suspensions of aggregated proteins. nih.govacs.org

Table 1: Typical Amide I Band Frequencies for Different Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1615 - 1643
Amyloid Fibril β-Sheet1620 - 1630
Random Coil/Turns1640 - 1660

Circular Dichroism Spectroscopy for Conformational Studies

Distinct secondary structures have characteristic CD spectra:

α-helical structures: Show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet structures: Typically exhibit a negative band around 216-218 nm and a positive band around 195-200 nm. nih.gov

Random coil conformations: Are characterized by a strong negative band around 200 nm.

CD spectroscopy is particularly useful for monitoring conformational changes over time, such as the transition from a random coil to a β-sheet structure during the aggregation of this compound. rsc.orgjasco-global.com By recording CD spectra at different time points, the kinetics of this structural transition can be followed. nih.gov

Table 2: Characteristic Circular Dichroism Spectral Features for Different Secondary Structures

Secondary StructureWavelength (nm)Molar Ellipticity
α-Helix~195Positive
~208Negative
~222Negative
β-Sheet~195-200Positive
~216-218Negative
Random Coil~200Negative (strong)

Fluorescence Spectroscopy for Aggregation Kinetics

Fluorescence spectroscopy is a highly sensitive technique used to monitor the kinetics of peptide aggregation. rsc.org This can be achieved by monitoring the intrinsic fluorescence of the peptide or by using extrinsic fluorescent dyes.

Intrinsic Fluorescence: Some peptides contain aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) that are intrinsically fluorescent. Changes in the local environment of these residues during aggregation can lead to changes in their fluorescence properties (e.g., intensity, emission maximum). mdpi.com Amyloid fibrils themselves can exhibit an intrinsic fluorescence, typically with an emission maximum around 440-450 nm when excited at 360-380 nm. nih.gov

Extrinsic Fluorescence Dyes: A more common approach is to use fluorescent dyes that specifically bind to amyloid aggregates. Thioflavin T (ThT) is the most widely used dye for this purpose. rsc.orgresearchgate.net ThT exhibits a significant increase in its fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. rsc.org By monitoring the increase in ThT fluorescence over time, a characteristic sigmoidal aggregation curve can be generated, which allows for the determination of key kinetic parameters such as the lag time, elongation rate, and final plateau. rsc.org

Table 3: Common Spectroscopic Methods for Amyloid Peptide Characterization

TechniqueInformation ObtainedKey Features
Infrared Spectroscopy (FTIR)Secondary structure content (especially β-sheet)Amide I band (1600-1700 cm⁻¹); suitable for solid and solution samples
Circular Dichroism (CD)Overall secondary structure in solutionMonitors conformational changes over time
Fluorescence SpectroscopyAggregation kineticsHighly sensitive; uses intrinsic fluorescence or extrinsic dyes like Thioflavin T

Mass Spectrometry for Sequence and Purity Verification

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic peptides like this compound. It serves as a primary method for confirming the identity and assessing the purity of the synthesized peptide. nih.govspringernature.com Given that the amino acid sequence of a synthetic peptide is known beforehand, the main goal of MS analysis is to verify that the correct product was made and to quantify any impurities. researchgate.net

The process involves ionizing the peptide and then separating the ions based on their mass-to-charge (m/z) ratio. peptidesciences.com The resulting mass spectrum provides the molecular weight of the peptide, which can be compared against its theoretical (calculated) mass to confirm that the sequence is correct. High-resolution mass spectrometry can provide highly accurate mass measurements, leaving little doubt as to the elemental composition and, by extension, the identity of the peptide.

Several MS techniques are commonly employed for peptide analysis:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a rapid and sensitive method for determining the molecular weight of peptides. researchgate.net The peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization that minimizes fragmentation of the peptide. The time it takes for the ionized peptide to travel to a detector is proportional to its m/z ratio.

Electrospray Ionization (ESI) MS: ESI is another soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC). researchgate.net As the peptide solution is sprayed through a heated capillary under a strong electric field, it forms charged droplets that evaporate, transferring the charge to the peptide molecules. ESI often produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net HPLC separates the target peptide from impurities (such as deletion sequences, incompletely deprotected sequences, or byproducts from synthesis). peptidesciences.com The eluent from the HPLC column is fed directly into the mass spectrometer (typically using an ESI source), allowing for the quantification of the purity of the main peptide product and the characterization of impurities. nih.gov For even greater certainty, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. nih.gov

The data below summarizes the application of these MS techniques for a hypothetical analysis of this compound.

TechniquePrincipleInformation Obtained for this compound
MALDI-TOF MS Soft ionization via laser desorption from a matrix; ions separated by time of flight. researchgate.netProvides a rapid and accurate measurement of the peptide's monoisotopic molecular weight, confirming its primary sequence integrity.
ESI-MS Soft ionization by creating charged droplets from a solution; often produces multiply charged ions. researchgate.netConfirms molecular weight. Ideal for coupling with liquid chromatography for purity analysis.
LC-MS / LC-MS/MS Chromatographic separation of sample components prior to mass analysis. nih.govresearchgate.netQuantifies the purity level by separating the target peptide from synthesis-related impurities. peptidesciences.com MS/MS fragmentation confirms the exact amino acid sequence.

Computational Modeling and Simulation Approaches

Complementing experimental techniques, computational modeling and simulation provide invaluable, atomistic-level insights into the behavior of amyloidogenic peptides. rsc.org These in silico methods allow researchers to investigate dynamic processes like folding, misfolding, and aggregation that are often difficult to capture through empirical means alone. uniud.it For a short peptide like this compound, these approaches can predict its structural preferences and its propensity to self-assemble.

Molecular Dynamics Simulations of Peptide Conformation and Interactions

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape, stability, and the molecular interactions that govern its behavior. uniud.it

The process begins by placing a model of the peptide into a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's laws of motion are applied to simulate the trajectory of each atom over femtosecond time steps. nih.gov

Key insights from MD simulations include:

Conformational Dynamics: Simulations can track how the peptide folds and unfolds, identifying its most stable or preferred three-dimensional shapes. nih.gov This is crucial for amyloid peptides, which often undergo a conformational transition from a soluble state to a β-sheet-rich structure that is prone to aggregation. plos.org

Peptide-Peptide Interactions: By simulating multiple peptide molecules, MD can model the initial steps of oligomerization. aip.org It can identify the specific amino acid residues involved in intermolecular interactions, such as hydrogen bonds or salt bridges, that stabilize the formation of dimers and larger aggregates. plos.org

Solvent Effects: The explicit inclusion of water molecules allows for a detailed understanding of how hydrophobic and hydrophilic interactions drive peptide folding and association. nih.gov

Simulation ParameterPurpose in Studying this compoundPotential Findings
Force Field (e.g., AMBER, CHARMM) Defines the potential energy and forces between atoms in the system. nih.govDetermines the accuracy of the simulated peptide dynamics and interactions.
Solvent Model (e.g., TIP3P) Explicitly represents water molecules to simulate an aqueous environment. nih.govReveals the role of the hydrophobic effect and hydrogen bonding with water on peptide conformation.
Simulation Time The duration of the simulation, typically nanoseconds to microseconds.Allows for the observation of conformational changes and early aggregation events. Longer times increase the likelihood of observing significant structural transitions. aip.org
System Size (Number of Peptides) Simulating one or multiple peptides.A single peptide reveals intrinsic folding preferences. Multiple peptides allow for the study of dimerization and oligomerization mechanisms. plos.org

In Silico Prediction of Aggregation Propensity

The primary sequence of a peptide is a major determinant of its intrinsic propensity to aggregate. royalsocietypublishing.org A variety of computational algorithms have been developed to predict the aggregation-prone regions (APRs) within a protein or peptide sequence based on its physicochemical properties. uclan.ac.uk These sequence-based methods are a rapid first step in assessing the amyloidogenic potential of a peptide like this compound.

These prediction tools analyze the amino acid sequence for properties known to promote the formation of β-sheet-rich amyloid structures, including:

Hydrophobicity: A high degree of hydrophobicity is a strong driver of aggregation. cam.ac.uk

β-Sheet Propensity: The intrinsic tendency of amino acid residues to adopt a β-strand conformation. cam.ac.uk

Charge: The presence and distribution of charged residues can influence solubility and electrostatic interactions. cam.ac.uk

Sequence Patterns: Specific patterns of polar and non-polar residues can favor the formation of stable, cross-β structures. cam.ac.uk

Numerous web-based servers and standalone programs are available for this purpose, each using a slightly different algorithm. By inputting the sequence of this compound, these tools can calculate an aggregation score or generate a profile showing the aggregation tendency of each residue. royalsocietypublishing.org This information helps to identify the peptide as potentially amyloidogenic and can guide further experimental design.

Prediction Algorithm (Example)Core PrinciplePredicted Outcome for this compound
TANGO A statistical mechanics algorithm based on the physicochemical principles of β-sheet formation, phase separation, and limited solvation. nih.govIdentifies specific regions within the peptide sequence that have a high propensity to form β-aggregates.
AGGRESCAN Calculates an aggregation propensity score for each amino acid based on its experimentally derived aggregation tendency in a specific context.Provides an "aggregation hot spot" profile, highlighting the residues most likely to initiate aggregation.
Waltz A sequence-based algorithm, trained on a dataset of amyloid-forming hexapeptides, that predicts amyloidogenic regions with high accuracy.Determines if the six-residue sequence of this compound fits the profile of a known amyloid-forming motif.

Cellular and Molecular Interactions of Amyloid P Component 33 38 Amide

Mechanisms of Cell Adhesion Mediated by the Peptide Fragment

The primary characterized function of Amyloid P Component (33-38) amide is its ability to support cell adhesion. nih.gov This activity was first identified in a study that screened synthetic peptides derived from the full-length human SAP sequence. nih.gov

A key study demonstrated that a dodecapeptide from SAP could facilitate the attachment of a diverse range of cell types to polystyrene surfaces. nih.gov Further investigation within this study pinpointed that the majority of this cell-binding activity resides within the C-terminal hexapeptide sequence, FTLCFR, which corresponds to this compound. nih.gov This smaller fragment was found to retain a remarkable 83% of the cell attachment capability of the larger dodecapeptide. nih.govnih.gov The attachment of cells to surfaces coated with this peptide is concentration-dependent, with saturation being achieved when the plastic is coated with a solution of 100 micrograms/ml. nih.gov

Identification of Cellular Receptors and Binding Partners

The specific cellular receptors that bind to this compound have not yet been definitively identified in the scientific literature. While the full-length SAP is known to interact with various cellular receptors, including Fcγ receptors (FcγRI and FcγRIIa) and the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), it is currently unknown whether this small hexapeptide fragment engages with these or other distinct receptors to mediate cell adhesion. Further research is required to elucidate the direct binding partners for the FTLCFR peptide on the cell surface.

Signaling Pathways Activated by Peptide-Cell Interactions

As the direct cellular receptors for this compound remain to be discovered, the downstream signaling pathways activated by its binding are also uncharacterized. Research on the full-length SAP has shown that its engagement with Fcγ receptors can initiate intracellular signaling cascades involving tyrosine kinases, leading to various cellular responses, including the modulation of inflammation. However, it cannot be assumed that the (33-38) amide fragment, in mediating cell adhesion, activates the same pathways. The molecular mechanisms that transduce the binding of this peptide into changes in cell behavior are a critical area for future investigation.

Effects on Cellular Morphology and Function

The primary reported effect of this compound on cellular morphology is the promotion of cell attachment and spreading on substrates coated with the peptide. nih.gov A wide variety of cell types have been observed to adhere to surfaces functionalized with this peptide, indicating a potentially broad biological relevance. nih.gov The specific changes in cytoskeletal organization and the formation of focal adhesion-like structures upon binding to this peptide have not been detailed in available research.

Peptide FragmentRelative Cell Attachment ActivitySaturation Concentration for Coating
Amyloid P Component (27-38) amide100%Not specified
This compound (FTLCFR) 83% 100 µg/ml

Interactions with Amyloid Fibrils and Precursor Proteins

Despite the origin of this compound from a protein intimately associated with amyloid pathology, there is a notable lack of research specifically investigating the interaction of this hexapeptide fragment with amyloid fibrils or their precursor proteins.

Influence on Amyloid-Beta (Aβ) Peptide Aggregation Kinetics

There is currently no scientific literature available that examines the effect of this compound on the aggregation kinetics of Amyloid-Beta (Aβ) peptide. The role of the full-length SAP in Aβ fibrillogenesis is complex and somewhat contradictory, with some studies suggesting it can inhibit fibril formation and others indicating it promotes amyloid deposition and persistence. frontiersin.org However, these findings related to the entire protein cannot be extrapolated to the small (33-38) amide fragment. Whether this specific peptide can modulate the assembly of Aβ into oligomers or fibrils remains an open question.

Binding Affinity to Various Amyloid Fibril Types

The binding affinity of this compound to different types of amyloid fibrils has not been determined. Full-length SAP is known for its calcium-dependent binding to all types of amyloid fibrils, a characteristic that makes it a universal component of amyloid deposits. The specific domains and residues on SAP responsible for this broad fibril reactivity are a subject of ongoing research. It is unknown if the FTLCFR sequence contributes to this interaction or possesses any intrinsic affinity for amyloid fibril structures on its own.

Modulation of Fibril Stability and Proteolytic Resistance

The full Serum Amyloid P (SAP) component is a key factor in the stability of amyloid fibrils. Once formed, these fibrils are relatively resistant to breakdown by proteases in vitro. nih.gov SAP binds to all known types of amyloid fibrils, and this binding significantly enhances their resistance to proteolytic degradation. nih.gov This protective action is a critical factor in the persistence of amyloid deposits in tissues. nih.gov The mechanism of this protection is not due to the inhibition of proteolytic enzymes themselves, but rather a direct consequence of SAP binding to the fibril structure. nih.gov

While it is established that the full SAP protein protects amyloid fibrils, there is a lack of direct scientific evidence specifically investigating the role of the this compound fragment in modulating fibril stability and proteolytic resistance. It is known that this fragment exhibits significant biological activity in terms of cell attachment, retaining 83% of the activity of the larger (27-38) dodecapeptide fragment. bioscience.co.uknih.govmol-scientific.com This suggests that the (33-38) region is a functionally important part of the SAP molecule. However, whether this functional importance extends to the stabilization of amyloid fibrils and protection against proteolysis remains to be elucidated through dedicated research.

Role in the Broader Context of Protein Misfolding Diseases

Contribution to Amyloid Plaque Formation and Persistence

Serum Amyloid P (SAP) component is a universal and integral constituent of amyloid plaques found in various protein misfolding diseases, including the senile plaques characteristic of Alzheimer's disease. nih.gov Its presence within these pathological deposits suggests a significant role in their formation and long-term persistence. The ability of SAP to protect amyloid fibrils from degradation is a primary mechanism by which it contributes to the accumulation and stability of plaques. nih.gov

The specific contribution of the this compound fragment to plaque formation is not yet clearly defined in scientific literature. Given that the full SAP protein is consistently found in amyloid plaques, it is plausible that the (33-38) fragment is also present within these structures. The established cell attachment activity of this fragment could imply a role in mediating interactions between the plaque and surrounding cells, but this is currently speculative and requires direct experimental verification.

Implications for Neurodegenerative Pathologies (e.g., Alzheimer's Disease)

The presence and persistence of amyloid plaques are central to the pathology of neurodegenerative conditions like Alzheimer's disease. By stabilizing these plaques, the full Serum Amyloid P (SAP) component is implicated in the progression of such diseases. The accumulation of amyloid deposits contributes to neuronal dysfunction and loss, which are hallmarks of Alzheimer's.

While the direct neurotoxic effects of the this compound fragment have not been specifically studied, its identity as a component of SAP, a known constituent of amyloid plaques, links it to the pathology of Alzheimer's disease. nih.gov The cell attachment properties of this fragment could potentially influence cellular responses to amyloid plaques, but further research is necessary to understand its precise implications in the context of neurodegenerative pathologies.

Advanced Research Directions and Preclinical Mechanistic Investigations

Development of Amyloid P Component (33-38) Amide as a Research Tool

Synthetic peptide fragments are invaluable for dissecting the functions of their parent proteins. The amidated C-terminus of this hexapeptide provides increased stability against enzymatic degradation, making it a robust tool for various experimental settings.

A key function of SAP is its interaction with various cell types, which can modulate immune responses. frontiersin.org For instance, SAP is known to influence the differentiation of monocytes into fibrocytes and macrophages and to inhibit neutrophil adhesion. frontiersin.orgnih.gov The (33-38) amide fragment could be instrumental in pinpointing the specific domains responsible for these cellular interactions.

Hypothetical applications in cell-based assays include:

Cell Adhesion Assays: The fragment could be immobilized on culture surfaces to test its ability to promote or inhibit the attachment of specific cell lines, such as monocytes or neutrophils. One study noted that the related dodecapeptide fragment (27-38) causes a wide variety of cells to attach to polystyrene surfaces, and that the (33-38) amide fragment retains 83% of this activity. peptide.com

Differentiation Assays: The peptide could be introduced into monocyte cultures to determine if it mimics or antagonizes the effects of full-length SAP on fibrocyte or macrophage differentiation. frontiersin.org

Phagocytosis Assays: As SAP can opsonize bacteria and cellular debris for removal by macrophages, the (33-38) amide fragment could be tested for its ability to influence this process, potentially by competing with the parent protein for receptor binding. frontiersin.orgnih.gov

The interaction of amyloidogenic proteins and their fragments with various surfaces, including biological membranes and artificial materials, is a critical area of research. nih.govrice.edu Techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are well-suited for these investigations.

The this compound fragment could be used to:

Analyze Binding Kinetics: By immobilizing the peptide on a sensor chip, researchers can measure the binding affinity and kinetics of its interaction with other proteins (like SAP itself, or complement components), lipids, or even DNA. hmdb.cafrontiersin.org This can help elucidate the molecular forces driving these interactions.

Investigate Aggregation Dynamics: The influence of different surfaces on the aggregation behavior of amyloid peptides is of great interest. jpost.comrsc.org The (33-38) amide fragment could be studied on various surfaces (e.g., hydrophobic, hydrophilic, lipid bilayers) to understand how these environments modulate its potential self-assembly or co-aggregation with other amyloidogenic proteins. nih.govnih.gov

Exploration of Structure-Activity Relationships

Understanding which amino acids within the (33-38) sequence are crucial for its biological activity is key to designing more potent or specific tools for research.

The sequence of human Amyloid P Component (33-38) is Phe-Thr-Leu-Cys-Phe-Arg. peptide.comelabscience.com To identify the key residues, a common technique is alanine (B10760859) scanning mutagenesis . In this process, each amino acid in the sequence is systematically replaced with an alanine residue. The resulting peptide analogues are then tested in the aforementioned assays to see how the substitution affects activity.

Table 1: Hypothetical Alanine Scan of this compound and Predicted Impact

Original SequenceSubstituted PeptidePredicted Impact on ActivityRationale
F -T-L-C-F-RA -T-L-C-F-RModerate to HighThe aromatic ring of Phenylalanine (Phe) is often involved in π-π stacking interactions, which can be crucial for binding.
F-T -L-C-F-RF-A -L-C-F-RLow to ModerateThe hydroxyl group of Threonine (Thr) can form hydrogen bonds, which may contribute to binding specificity.
F-T-L -C-F-RF-T-A -C-F-RModerateLeucine (Leu) is a hydrophobic residue; its replacement might affect interactions driven by hydrophobicity.
F-T-L-C -F-RF-T-L-A -F-RHighThe Cysteine (Cys) residue is unique in its ability to form disulfide bonds, which could be critical for structure or interaction with other molecules.
F-T-L-C-F -RF-T-L-C-A -RModerate to HighSimilar to the first Phenylalanine, this residue could be important for hydrophobic or aromatic interactions.
F-T-L-C-F-R F-T-L-C-F-A HighArginine (Arg) is a positively charged amino acid, often critical for electrostatic interactions with negatively charged cell surfaces or proteins. nih.gov

This table is illustrative and based on general principles of peptide chemistry. Actual results would require experimental validation.

Once key residues are identified, more sophisticated analogues can be designed. For example, if the arginine residue is found to be critical, analogues with other positively charged amino acids (like lysine) could be synthesized to probe the specific requirements of the interaction. Similarly, if the phenylalanine residues are important, they could be replaced with other aromatic amino acids to explore the role of the aromatic ring. nih.govnih.gov This process allows for a detailed mapping of the peptide's interaction interface.

Preclinical In Vitro and In Vivo Model Systems for SAP and its Fragments

To test the biological relevance of findings from in vitro assays, researchers can turn to established preclinical models.

In Vitro Models:

Primary Cell Cultures: Using primary human or animal cells (e.g., monocytes, neutrophils, neuronal cells) provides a more physiologically relevant context than immortalized cell lines. royalsocietypublishing.orgnih.gov

Organoid Cultures: Three-dimensional organoids, such as brain or liver organoids, can offer insights into how the peptide might behave in a complex tissue-like environment.

In Vivo Models:

Amyloid Induction Models: In mouse models, systemic amyloidosis can be induced by injections of agents like casein. nih.govoup.com These models would be suitable for studying how the (33-38) amide fragment affects amyloid deposition or clearance.

Transgenic Mouse Models: Mice that are genetically engineered to express human SAP or to model specific diseases like Alzheimer's provide a powerful platform for investigation. nih.govembopress.org For example, administering the peptide to these models could reveal its effects on disease progression or specific pathological hallmarks. nih.gov

SAP Knockout Mice: Mice lacking the gene for SAP are also valuable. nih.gov Comparing the effects of the peptide in these mice versus wild-type mice can help to clarify whether its actions are dependent on the presence of the parent protein.

Through this systematic approach, the scientific community can unlock the full potential of the this compound fragment as a research tool, ultimately contributing to a deeper understanding of the complex biology of Serum Amyloid P and its role in health and disease.

A thorough review of scientific literature reveals a notable absence of published research specifically focused on the chemical compound “this compound.” This particular peptide fragment, derived from Serum Amyloid P Component (SAP), does not appear as a subject in studies investigating its utilization in cell culture models for pathophysiological roles like neurotoxicity or inflammation. Similarly, there is no available data on its incorporation into animal models to understand systemic amyloidoses or neurodegeneration.

The advanced research directions and preclinical mechanistic investigations outlined in the query—specifically sections 4.3.1 and 4.3.2—could not be addressed, as no studies have been found that utilize this specific peptide amide. Scientific research in the field of amyloidosis has extensively focused on the full-length Serum Amyloid P Component protein and various fragments of other amyloidogenic proteins, such as amyloid-beta. However, the (33-38) amide fragment of SAP is not among the molecules with available research findings in these contexts.

Consequently, it is not possible to generate an article with detailed research findings, data tables, or a list of compound names as requested, due to the lack of foundational scientific research on "this compound."

Q & A

Basic Research Questions

Q. What are the structural characteristics of Amyloid P Component (33-38) amide, and how are they determined experimentally?

  • The peptide sequence is derived from residues 33–38 of the human amyloid P component, with an amide modification at the C-terminus. Its molecular formula is C162H243N45O52S2 , and molecular weight is 3717.14 g/mol . Structural characterization typically involves amino acid analysis (e.g., hydrolysis followed by chromatographic separation and derivatization) and mass spectrometry for sequence confirmation. Analytical methods must account for post-translational modifications and purity, as outlined in pharmacopeial guidelines for biotechnology-derived peptides .

Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?

  • Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for stepwise assembly. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Critical quality control steps include peptide mapping (to confirm sequence fidelity) and circular dichroism (to assess secondary structure). Storage recommendations include lyophilization at 0–5°C and avoidance of repeated freeze-thaw cycles post-rehydration .

Q. How can researchers detect and quantify this compound in biological samples?

  • Immunoassays (e.g., ELISA) using antibodies specific to the peptide’s epitopes are standard. For non-immunological approaches, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity, with isotope-labeled internal standards to correct for matrix effects. Sensitivity depends on optimizing technical replicates and marker selection, as variability arises from factors like ionization efficiency and sample preparation protocols .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the role of this compound in amyloidosis pathogenesis?

  • Use the PICO/PICOT framework to define:

  • Population/Problem : In vitro models (e.g., amyloid fibril formation assays).
  • Intervention : Dose-dependent effects of the peptide on fibril stability.
  • Comparison : Wild-type vs. truncated/mutated variants.
  • Outcome : Quantification of fibril aggregation/disaggregation via turbidity assays or atomic force microscopy.
  • Time : Longitudinal monitoring of fibril kinetics.
    • Ensure hypotheses address mechanistic pathways (e.g., binding interactions with serum amyloid P component) and validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Discrepancies may stem from variations in peptide purity , storage conditions , or assay sensitivity . Implement robust statistical frameworks (e.g., mixed-effects models) to account for inter-laboratory variability. Cross-validate results using blinded replicates and reference standards . For example, conflicting cell adhesion data could arise from differences in coating concentrations or cell types; systematic dose-response studies with controlled surface functionalization are critical .

Q. How can researchers optimize amino acid analysis for this compound to improve quantification accuracy?

  • Post-hydrolysis derivatization (e.g., with ninhydrin or o-phthalaldehyde) coupled to ultra-high-performance liquid chromatography (UHPLC) enhances resolution. Key parameters include:

  • Hydrolysis time/temperature : 24 hours at 110°C in 6M HCl to minimize degradation.
  • Internal standards : Norleucine or norvaline for normalization.
  • Calibration curves : Use peptide-specific coefficients to adjust for recovery rates.
    • Method validation should include limit of detection (LOD) and limit of quantification (LOQ) assessments, as per harmonized pharmacopeial protocols .

Q. What are the critical considerations for designing in vivo studies to evaluate the therapeutic potential of this compound?

  • Animal models : Transgenic mice expressing human amyloidogenic proteins (e.g., APP/PS1 for Alzheimer’s pathology).
  • Dosing regimens : Subcutaneous or intraperitoneal administration with pharmacokinetic profiling to determine bioavailability.
  • Endpoint analyses : Histopathological assessment of amyloid deposits (Congo red staining) and cytokine profiling to evaluate inflammation.
  • Address ethical and reproducibility challenges by adhering to ARRIVE guidelines and pre-registering study protocols .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., chromatograms, spectral scans) in repositories like Figshare or Zenodo, with metadata detailing instrument parameters and sample preparation .
  • Literature Review : Use databases like PubMed and Embase with controlled vocabulary (MeSH terms: Amyloid/chemistry, Peptides/analysis) to identify knowledge gaps. Exclude non-peer-reviewed sources .
  • Collaborative Frameworks : Leverage tools like GRADE for evidence synthesis and GLIA for implementation barrier analysis in translational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.